Cas no 2020307-39-3 (2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine)

2-(1-tert-Butyl-1H-pyrazol-4-yl)cyclopropylmethanamine is a specialized cyclopropylamine derivative featuring a tert-butyl-substituted pyrazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines the steric and electronic properties of a cyclopropane ring with the heterocyclic diversity of a pyrazole. The tert-butyl group enhances metabolic stability, while the cyclopropylmethanamine moiety offers potential for further functionalization. Its well-defined stereochemistry and rigid structure make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its reactive amine group.
2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine structure
2020307-39-3 structure
Product Name:2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine
CAS No:2020307-39-3
MF:C11H19N3
MW:193.288662195206
CID:5796177
PubChem ID:165694285
Update Time:2025-10-20

2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine
    • [2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine
    • EN300-1743077
    • 2020307-39-3
    • Inchi: 1S/C11H19N3/c1-11(2,3)14-7-9(6-13-14)10-4-8(10)5-12/h6-8,10H,4-5,12H2,1-3H3
    • InChI Key: IWWZHUTXAJYONY-UHFFFAOYSA-N
    • SMILES: N1(C(C)(C)C)C=C(C=N1)C1CC1CN

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine Pricemore >>

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Additional information on 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine

Comprehensive Overview of 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine (CAS No. 2020307-39-3)

The compound 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine (CAS No. 2020307-39-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropylmethanamine backbone coupled with a tert-butyl pyrazole moiety, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological pathways, particularly in the development of novel therapeutics targeting neurological and metabolic disorders.

In recent years, the demand for pyrazole derivatives has surged due to their broad-spectrum bioactivity. The tert-butyl group in this compound enhances its lipophilicity, improving membrane permeability—a critical factor in drug design. This property aligns with current trends in medicinal chemistry, where optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles is paramount. Additionally, the cyclopropyl ring introduces steric constraints that can fine-tune receptor binding affinity, a feature highly sought after in kinase inhibitor development.

The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine often involves multi-step organic reactions, including cross-coupling and reductive amination techniques. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's industrial relevance. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its structural integrity, ensuring compliance with regulatory standards for research use.

From an SEO perspective, queries such as "pyrazole-based drug intermediates" or "CAS 2020307-39-3 applications" highlight growing user interest. Environmental sustainability is another hot topic; this compound's potential for green chemistry synthesis routes—using catalytic processes to minimize waste—resonates with eco-conscious researchers. Furthermore, its role in high-throughput screening libraries addresses the pharmaceutical industry's need for diverse molecular scaffolds.

Ongoing studies investigate the structure-activity relationship (SAR) of 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine, particularly its interaction with G-protein-coupled receptors (GPCRs). Such insights could unlock treatments for conditions like diabetes or Parkinson's disease, topics frequently searched in medical databases. The compound's stability under physiological conditions also makes it a candidate for prodrug formulations, a trending area in personalized medicine.

In material science, derivatives of this compound exhibit promise in organic electronics, owing to their electron-rich aromatic systems. Startups focusing on flexible semiconductors are actively patenting similar structures, tying into the broader discourse on wearable technology. This interdisciplinary appeal underscores why CAS No. 2020307-39-3 remains a keyword in both academic and industrial search engines.

To conclude, 2-(1-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine exemplifies innovation at the intersection of chemistry and biology. Its adaptability across therapeutic and technological domains ensures sustained relevance, while optimized synthesis methods address contemporary concerns about cost-efficiency and environmental impact—key factors driving today's scientific inquiries.

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